An In-depth Technical Guide to 4,4-Dimethylhex-5-en-3-one: Structure, Properties, and Reactivity
An In-depth Technical Guide to 4,4-Dimethylhex-5-en-3-one: Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethylhex-5-en-3-one, a compound of interest in synthetic organic chemistry. We will delve into its structural features, molecular weight, and the characteristic reactivity of its α,β-unsaturated ketone moiety, offering insights for its potential applications in research and development.
Core Molecular Attributes
4,4-Dimethylhex-5-en-3-one is a ketone with the molecular formula C₈H₁₄O. Its structure is characterized by a six-carbon chain with a ketone functional group at the third position, a vinyl group at the fifth position, and two methyl groups at the fourth position.
Table 1: Chemical and Physical Properties of 4,4-Dimethylhex-5-en-3-one
| Property | Value | Source |
| IUPAC Name | 4,4-Dimethylhex-5-en-3-one | N/A |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 78186-80-8 | N/A |
Structural Elucidation and Spectroscopic Analysis
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the ethyl protons adjacent to the carbonyl group, and the two gem-dimethyl groups. The vinyl protons would appear as a multiplet in the downfield region (typically 5-6 ppm). The methylene protons of the ethyl group would be a quartet, and the methyl protons a triplet. The two methyl groups at the C4 position would likely appear as a singlet.
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¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (downfield, ~200 ppm), the two olefinic carbons of the vinyl group, the quaternary carbon bearing the two methyl groups, and the carbons of the ethyl group. The chemical shifts of these carbons provide a clear fingerprint of the molecule's carbon skeleton.[2]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 4,4-Dimethylhex-5-en-3-one would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. Additionally, characteristic peaks for the C=C stretching of the vinyl group would be observed around 1640 cm⁻¹.
2.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 126.20. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of small neutral molecules.
Synthesis Strategies
While a specific, detailed protocol for the synthesis of 4,4-Dimethylhex-5-en-3-one is not widely published, a plausible approach involves the alkylation of a suitable ketone. For instance, a related compound, 4,4-dimethylhex-1-en-5-one, has been synthesized by the reaction of allyl chloride with methyl isopropyl ketone in the presence of a strong base.[3] A similar strategy could potentially be adapted for the synthesis of 4,4-Dimethylhex-5-en-3-one.
An alternative generalized approach for the synthesis of α,β-unsaturated ketones involves the aldol condensation of an appropriate ketone and aldehyde, followed by dehydration.[4]
Experimental Protocol: Generalized Synthesis of an α,β-Unsaturated Ketone via Aldol Condensation
Objective: To synthesize an α,β-unsaturated ketone from an aldehyde and a ketone.
Materials:
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Aldehyde
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Ketone
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Base catalyst (e.g., Sodium Hydroxide)
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Solvent (e.g., Ethanol)
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Acid for neutralization (e.g., Hydrochloric Acid)
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Drying agent (e.g., Anhydrous Sodium Sulfate)
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Organic solvent for extraction (e.g., Diethyl Ether)
Procedure:
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Dissolve the ketone and aldehyde in ethanol in a round-bottom flask.
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Slowly add a catalytic amount of aqueous sodium hydroxide.
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Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
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Extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation.
Caption: Generalized workflow for the synthesis of an α,β-unsaturated ketone via aldol condensation.
Chemical Reactivity and Potential Applications
The reactivity of 4,4-Dimethylhex-5-en-3-one is primarily dictated by the presence of the α,β-unsaturated ketone functional group. This moiety contains two electrophilic sites: the carbonyl carbon and the β-carbon.
4.1. Michael Addition
The β-carbon is susceptible to nucleophilic attack in a reaction known as the Michael addition or 1,4-conjugate addition.[5] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction, leading to the formation of more complex molecular architectures.
Caption: The Diels-Alder reaction involving 4,4-Dimethylhex-5-en-3-one as the dienophile.
4.3. Potential Applications
The versatile reactivity of 4,4-Dimethylhex-5-en-3-one makes it a potentially valuable building block in organic synthesis. Its ability to undergo Michael additions and Diels-Alder reactions opens avenues for the synthesis of a wide array of complex molecules, which could find applications in drug discovery and materials science. Further research is needed to explore the full potential of this compound.
Safety and Handling
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13498628, 4,4-Dimethylhex-5-en-2-one. Retrieved February 25, 2026 from [Link].
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PrepChem (2023). Synthesis of 4,4-dimethylhex-1-en-5-one. Retrieved February 25, 2026 from [Link].
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Master Organic Chemistry (2017). The Diels-Alder Reaction. Retrieved February 25, 2026 from [Link].
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Michael Addition Reaction. In (Ed.), Organic Syntheses. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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PrepChem. (n.d.). Synthesis of 4,4-dimethylhex-1-en-5-one. Retrieved February 25, 2026, from [Link].
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Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved February 25, 2026, from [Link].
